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Compound of Interest

Compound Name:
5-Phenyl-5-propylimidazolidine-

2,4-dione

Cat. No.: B1266540 Get Quote

Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives are a critical class

of heterocyclic compounds in medicinal chemistry. These molecules exhibit a wide range of

pharmacological activities, including anticonvulsant, antiarrhythmic, and hypoglycemic

properties. 5-Phenyl-5-propylimidazolidine-2,4-dione is a 5,5-disubstituted hydantoin

derivative. The synthesis of such compounds is most commonly and efficiently achieved

through the Bucherer-Bergs reaction. This multicomponent reaction provides a direct and

straightforward route to 5,5-disubstituted hydantoins from a ketone, a cyanide salt, and

ammonium carbonate.

Principle of the Method

The synthesis protocol described herein utilizes the Bucherer-Bergs reaction, starting from

propiophenone (phenyl propyl ketone). The reaction involves the condensation of the ketone

with potassium cyanide and ammonium carbonate in an aqueous ethanol solution. The mixture

is heated under reflux to facilitate the formation of the hydantoin ring structure. The reaction

proceeds through the initial formation of an aminonitrile intermediate, which then undergoes

cyclization with carbon dioxide (derived from ammonium carbonate) to yield the final 5-Phenyl-
5-propylimidazolidine-2,4-dione product. The product is typically a crystalline solid that can

be easily isolated and purified by recrystallization.
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Experimental Protocol
Materials and Equipment

Reagents:

Propiophenone (Phenyl propyl ketone)

Potassium Cyanide (KCN)

Ammonium Carbonate ((NH₄)₂CO₃)

Ethanol (95%)

Deionized Water

Concentrated Hydrochloric Acid (HCl)

Equipment:

250 mL Round-bottom flask

Reflux condenser

Heating mantle with magnetic stirrer

Magnetic stir bar

Beakers and Erlenmeyer flasks

Graduated cylinders

Buchner funnel and filter flask

Filter paper

Melting point apparatus

Fume hood
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WARNING: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated

fume hood. Avoid contact with skin, eyes, and clothing. Do not allow potassium cyanide to

come into contact with acids, as this will liberate highly toxic hydrogen cyanide gas. All

equipment should be decontaminated with a bleach solution after use.

Procedure

Reaction Setup: In a 250 mL round-bottom flask, combine ammonium carbonate (e.g., 15.4

g, 0.16 mol) and 60 mL of deionized water. Stir the mixture until the solid is mostly dissolved.

Addition of Reagents: To the flask, add 60 mL of 95% ethanol. Subsequently, add potassium

cyanide (e.g., 5.2 g, 0.08 mol). Stir the mixture for 5-10 minutes. In a separate beaker,

dissolve propiophenone (e.g., 5.36 g, 0.04 mol) in 20 mL of 95% ethanol.

Initiating the Reaction: Add the propiophenone solution to the round-bottom flask. Equip the

flask with a reflux condenser and a magnetic stir bar.

Reflux: Place the setup on a heating mantle and heat the mixture to reflux (approximately

80-90°C) with continuous stirring. Maintain the reflux for 8-10 hours.

Product Precipitation: After the reflux period, turn off the heat and allow the solution to cool to

room temperature. Further cool the flask in an ice bath to facilitate the precipitation of the

product.

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the

precipitate thoroughly with cold deionized water to remove any unreacted salts.

Purification: Purify the crude 5-Phenyl-5-propylimidazolidine-2,4-dione by recrystallization

from an aqueous ethanol solution. Dissolve the solid in a minimum amount of hot ethanol

and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form

crystals.

Drying and Characterization: Filter the purified crystals, wash with a small amount of cold

water, and dry them in a desiccator. Determine the yield, melting point, and characterize the

final product using spectroscopic methods (IR, ¹H NMR, ¹³C NMR).
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Table 1: Reagents and Reaction Conditions

Parameter Value Moles (mol) Molar Ratio

Propiophenone 5.36 g 0.04 1

Potassium Cyanide 5.20 g 0.08 2

Ammonium Carbonate 15.4 g 0.16 4

Solvent
80 mL Ethanol / 60

mL Water
- -

Reaction Temperature Reflux (~80-90 °C) - -

Reaction Time 8-10 hours - -

Table 2: Expected Product Characteristics

Property Expected Value Notes

Product Name
5-Phenyl-5-

propylimidazolidine-2,4-dione
-

Molecular Formula C₁₂H₁₄N₂O₂ -

Molecular Weight 218.25 g/mol -

Appearance White crystalline solid
Based on similar hydantoin

compounds.

Expected Yield 60-75%

Analogous to the synthesis of

5-ethyl-5-phenyl-hydantoin

(66% yield).

Melting Point ~190-210 °C

The closely related 5-ethyl-5-

phenyl-hydantoin melts at

202°C.

Table 3: Expected Spectroscopic Data
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Technique
Expected Peaks/Shifts
(ppm or cm⁻¹)

Assignment

FTIR (KBr, cm⁻¹) ~3250 (broad), ~3050 N-H stretching

~2960, ~2870
Aliphatic C-H stretching (propyl

group)

~1770, ~1715
C=O stretching (hydantoin

ring)

~1600, ~1490 Aromatic C=C stretching

¹H NMR (DMSO-d₆, ppm) ~10.7 (s, 1H), ~8.5 (s, 1H) N1-H and N3-H protons

~7.2-7.5 (m, 5H)
Aromatic protons (phenyl

group)

~2.0-2.2 (m, 2H) -CH₂-CH₂-CH₃

~1.0-1.2 (m, 2H) -CH₂-CH₂-CH₃

~0.8 (t, 3H) -CH₂-CH₂-CH₃

¹³C NMR (DMSO-d₆, ppm) ~175, ~156 C4=O and C2=O carbons

~140 Quaternary aromatic carbon

~128, ~127, ~125 Aromatic CH carbons

~65 Quaternary C5 carbon

~42, ~17, ~14
Propyl group carbons (-

CH₂CH₂CH₃)
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1. Mix KCN, (NH4)2CO3,
Water, and Ethanol

2. Add Propiophenone
in Ethanol

3. Heat to Reflux
(8-10 hours)

4. Cool Reaction Mixture
in Ice Bath

5. Filter Crude Product

6. Wash with Cold Water

7. Recrystallize from
Aqueous Ethanol

8. Dry and Characterize
(Yield, MP, Spectroscopy)
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Caption: Experimental workflow for the synthesis of 5-Phenyl-5-propylimidazolidine-2,4-
dione.
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Caption: Simplified mechanism of the Bucherer-Ber
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To cite this document: BenchChem. [Application Notes: Synthesis of 5-Phenyl-5-
propylimidazolidine-2,4-dione]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266540#synthesis-protocol-for-5-phenyl-5-
propylimidazolidine-2-4-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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